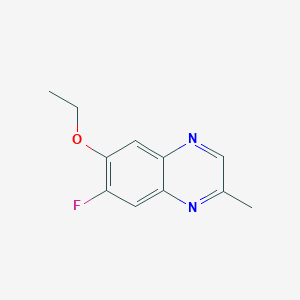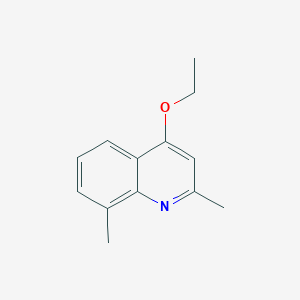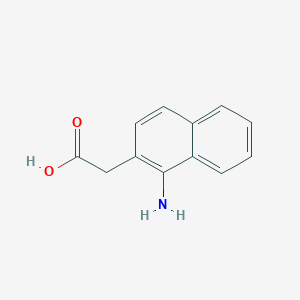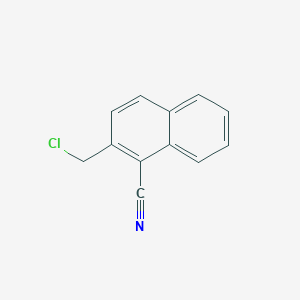
2-(tert-Butyl)-7-ethylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-7-ethylindoline: is an organic compound belonging to the indoline family, characterized by the presence of a tert-butyl group at the second position and an ethyl group at the seventh position of the indoline ring. Indoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-7-ethylindoline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline ring . Another method includes the use of tert-butyl and ethyl substituents introduced through alkylation reactions using appropriate alkyl halides and base catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective formation of the desired indoline derivative. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(tert-Butyl)-7-ethylindoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Halogenated indoline derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-7-ethylindoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-7-ethylindoline involves its interaction with specific molecular targets and pathways. The indoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . Additionally, its ability to undergo redox reactions can influence cellular oxidative stress levels .
Comparación Con Compuestos Similares
- 2-(tert-Butyl)-7-methylindoline
- 2-(tert-Butyl)-7-isopropylindoline
- 2-(tert-Butyl)-7-phenylindoline
Comparison: Compared to its analogs, 2-(tert-Butyl)-7-ethylindoline exhibits unique properties due to the presence of the ethyl group at the seventh position. This substitution can influence its chemical reactivity, biological activity, and physical properties. For instance, the ethyl group may enhance its lipophilicity, affecting its solubility and membrane permeability .
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
2-tert-butyl-7-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H21N/c1-5-10-7-6-8-11-9-12(14(2,3)4)15-13(10)11/h6-8,12,15H,5,9H2,1-4H3 |
Clave InChI |
WMBZSXOXEJMROH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=C1NC(C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11895750.png)





![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)

![5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11895790.png)


